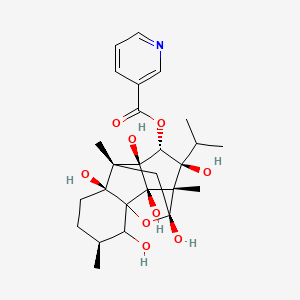

Ryanodyl 3-(pyridine-3-carboxylate)

Descripción

Propiedades

Fórmula molecular |

C26H35NO9 |

|---|---|

Peso molecular |

505.6 g/mol |

Nombre IUPAC |

[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16?,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |

Clave InChI |

BLVJZMYEPDTENS-CWROLJMXSA-N |

SMILES isomérico |

C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |

SMILES canónico |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |

Origen del producto |

United States |

Synthetic and Semisynthetic Strategies for Ryanodyl 3 Pyridine 3 Carboxylate and Its Analogs

Isolation and Chromatographic Methods for Natural Product Derivation

Ryanodine (B192298) is a naturally occurring alkaloid extracted from the woody tissues of the plant Ryania speciosa, native to tropical regions of the Americas. herts.ac.uk The initial step in obtaining ryanodine for subsequent derivatization involves its isolation and purification from the plant material.

The general procedure for the extraction of ryanodine begins with the harvesting, drying, and grinding of the stems and roots of Ryania speciosa. herts.ac.uk The resulting powder is then subjected to solvent extraction, typically using methanol (B129727) or ethanol, to liberate the crude ryanoid compounds. herts.ac.uk Following extraction, a series of purification steps are employed to isolate ryanodine from a complex mixture of related natural products.

Early methods relied on classical techniques such as filtration and recrystallization. However, modern isolation protocols extensively utilize various forms of chromatography to achieve high purity. Column chromatography over silica (B1680970) gel is a common technique for the initial fractionation of the crude extract. nih.govcdnsciencepub.com Further purification is often accomplished using high-performance liquid chromatography (HPLC), particularly in the reversed-phase mode. nih.govresearchgate.netsemanticscholar.org

Reversed-phase HPLC separates compounds based on their hydrophobicity, using a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, which is typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. wikipedia.orgcreative-proteomics.com This technique has proven effective for separating the various ryanoid congeners present in the natural extract, which often differ subtly in their polarity due to variations in hydroxylation patterns or other structural features. nih.gov For instance, a simple and rapid HPLC method has been developed for the analysis of ryanodine and dehydroryanodine residues in fruits, employing a hexane (B92381) and acetone (B3395972) extraction followed by cleanup on aminopropyl-bonded silica cartridges. acs.org

The following table summarizes the chromatographic conditions that have been employed for the separation and analysis of ryanoids:

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Column Chromatography | Silica Gel | Methanol in Chloroform (B151607) | Purification of novel ryanoids from Ryania speciosa extract. | nih.govcdnsciencepub.com |

| Reversed-Phase HPLC | C18 | Methanol-water mixtures | Verification of sample purity. | acs.org |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | Separation of peptides for mass spectrometry analysis of ryanodine receptor interacting proteins. | nih.gov |

| Reversed-Phase HPLC | Aminopropyl-bonded silica cartridges | Hexane and Acetone solution (1:1, v/v) for extraction | Analysis of ryanodine and dehydroryanodine residues in fruits. | acs.org |

| Nano-Liquid Chromatography | C18 | Acetonitrile/Water with 0.05% TFA | Purification of tritiated chlorantraniliprole, a ryanoid-like insecticide. | nih.gov |

These chromatographic methods are crucial for obtaining pure ryanodine, which serves as the starting material for the semisynthetic strategies discussed in the following sections.

Methodologies for Semisynthesis of Ryanodyl 3-(pyridine-3-carboxylate)

The semisynthesis of ryanodine esters, including ryanodyl 3-(pyridine-3-carboxylate), starts from the natural product ryanodine or its hydrolysis product, ryanodol (B1680354). The key challenge in the semisynthesis of ryanodine analogs lies in the selective functionalization of one of its many hydroxyl groups. Ryanodol, the de-esterified core of ryanodine, possesses seven hydroxyl groups, presenting a significant hurdle for site-specific acylation. acs.orgwalisongo.ac.id

Direct esterification of ryanodol to reintroduce an acyl group, such as the 3-(pyridine-3-carbonyl)oxy moiety, is notoriously difficult. The tertiary hydroxyl group at the C-3 position is sterically hindered, making it significantly less reactive than other hydroxyl groups in the molecule. nih.govacs.org Early attempts to directly acylate ryanodol often resulted in esterification at the more accessible C-10 hydroxyl group. nih.gov

To overcome this challenge, chemists have developed innovative strategies involving protecting groups and multi-step sequences. One successful approach for the conversion of ryanodol to ryanodine, which can be adapted for the synthesis of other esters, involves a three-step process:

Protection of other hydroxyl groups: This strategy employs protecting groups to block the more reactive hydroxyls, leaving the target C-3 hydroxyl available for acylation. For instance, cyclic boronates have been used to protect the diol systems within the ryanodol scaffold. acs.org

Esterification of the C-3 hydroxyl: With other hydroxyls protected, the C-3 hydroxyl can be esterified. However, direct esterification with bulky carboxylic acids remains challenging. A clever workaround involves first converting the C-3 hydroxyl to a less sterically demanding glycine (B1666218) ester. jst.go.jpnih.gov

On-site construction of the desired ester: The glycine ester then serves as a handle for the construction of the final pyrrole-2-carboxylate in the case of ryanodine synthesis, a method that could be conceptually applied to the formation of a pyridine-3-carboxylate. jst.go.jpnih.gov

While a specific procedure for the synthesis of ryanodyl 3-(pyridine-3-carboxylate) is not explicitly detailed in the reviewed literature, the principles of selective acylation established for the synthesis of ryanodine and other analogs would be directly applicable. This would likely involve the reaction of a protected ryanodol derivative with an activated form of nicotinic acid (pyridine-3-carboxylic acid), such as its acid chloride or another highly reactive derivative.

The total synthesis of ryanodine itself has also been achieved, representing a landmark in natural product synthesis. These synthetic routes, while not practical for the routine production of analogs, have provided invaluable insights into the reactivity of the ryanodine scaffold and have paved the way for the development of more efficient semisynthetic methods. acs.orgwalisongo.ac.id

Chemical Derivatization of the Ryanodine Scaffold at Specific Positions

The targeted chemical modification of the ryanodine scaffold at specific positions is crucial for developing new analogs with tailored pharmacological properties. These derivatizations have primarily focused on the esterification of hydroxyl groups and other selective functional group transformations.

Esterification Reactions at C-10 Position and Other Hydroxyls

While the C-3 position is critical for high-affinity binding to the ryanodine receptor, modifications at other hydroxyl groups, particularly at the C-10 position, have been explored to create analogs with unique activities. The C-10 hydroxyl group is more accessible than the C-3 hydroxyl, making it a more convenient site for derivatization. nih.gov

A study on the preparation of C-10-Oeq ester derivatives of ryanodine demonstrated that a variety of acidic, basic, and neutral side chains could be introduced at this position. The binding affinities of these novel esters for the sarcoplasmic reticulum Ca2+ release channel varied significantly, with some derivatives exhibiting even higher affinity than ryanodine itself. For example, derivatives with basic substituents at the terminus of the C-10 ester side chain showed the highest affinities.

The following table presents data on the binding affinities of various C-10 ester derivatives of ryanodine:

| Derivative | Substituent at C-10 | Kd (nM) | Reference |

| Ryanodine | Pyrrole-2-carboxylate (at C-3) | 4.4 | acs.org |

| Dehydroryanodine | Pyrrole-2-carboxylate (at C-3) | 5.4 | acs.org |

| C10-Oeq Ester (Basic) | Basic side chain | 0.5 - 1.3 | acs.org |

| C10-Oeq Ester (Neutral/Hydrophobic) | Neutral/hydrophobic side chain | 2.5 - 39 | acs.org |

| C10-Oeq Ester (Acidic) | Acidic side chain | > 100 | acs.org |

These findings highlight that the C-10 position is a viable site for modification to tune the pharmacological profile of ryanoids.

Selective Functional Group Transformations on the Ryanodol Core

Beyond esterification, other selective functional group transformations on the ryanodol core have been investigated to probe the structure-activity relationships of ryanoids. These transformations often require sophisticated protecting group strategies to achieve regioselectivity due to the presence of multiple reactive sites.

The synthesis of ryanodine from ryanodol by Inoue and coworkers exemplifies the judicious use of protecting groups. jst.go.jpnih.gov In their strategy, the numerous hydroxyl groups of ryanodol were selectively protected using a combination of phenylboronic acid (to form cyclic boronates with diols), and other standard protecting groups, to allow for the targeted modification of the C-3 hydroxyl group. jst.go.jp

Other transformations have included the oxidation of hydroxyl groups and modifications of the isopropyl group. For instance, the synthesis of various ryanoid derivatives has involved functionalizing the pyrrole, olefin, and hydroxyl substituents of ryanodine and dehydroryanodine. acs.org These studies have provided valuable insights into the structural requirements for high-affinity binding to the ryanodine receptor.

Development of Radiolabeled Analogs for Receptor Studies

Radiolabeled analogs of ryanodine have been indispensable tools for studying the ryanodine receptor (RyR), enabling its isolation, purification, and the characterization of its binding properties. acs.org The high affinity and specificity of ryanodine for its receptor make it an ideal scaffold for the development of radioligands.

Tritiated ryanodine, [³H]ryanodine, has been widely used in receptor binding assays to determine the affinity of new compounds for the RyR and to study the regulation of the channel. nih.govbiorxiv.org These assays typically involve incubating membranes containing the RyR with [³H]ryanodine and measuring the amount of bound radioactivity.

In addition to tritium (B154650) labeling, radioiodinated analogs have also been synthesized. A study by Welch and colleagues reported the synthesis of a novel ¹²⁵I-labeled ryanodine derivative. nih.gov This analog, a ryanodine-O10eq-N-acylamino acylate, was prepared by first synthesizing the non-radioactive iodinated compound and then converting it to the trimethyltin (B158744) derivative. The final radiolabeled product was obtained via an [¹²⁵I] exchange reaction using chloramine-T. nih.gov This radioiodinated analog exhibited a binding affinity comparable to that of ryanodine, demonstrating its potential as a new tool for studying ryanodine receptors. nih.gov

The development of these radiolabeled probes continues to be a critical area of research, facilitating a deeper understanding of the molecular pharmacology of the ryanodine receptor and aiding in the discovery of new therapeutic agents that target this important ion channel.

Molecular Pharmacology and Receptor Interactions of Ryanodyl 3 Pyridine 3 Carboxylate

Characterization of Ryanodine (B192298) Receptor (RyR) Isoforms and Their Biological Relevance

Ryanodine receptors (RyRs) are a class of large intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. wikipedia.orgnih.gov These homotetrameric structures, the largest known ion channels, are fundamental in regulating the release of stored calcium (Ca²⁺), a critical step in various cellular processes, most notably muscle contraction. wikipedia.orgnih.gov The receptors are named after the plant alkaloid ryanodine, which binds to them with high affinity and specificity. wikipedia.orgnih.gov There are three distinct mammalian isoforms of the ryanodine receptor, each encoded by a separate gene (ryr1, ryr2, and ryr3) and exhibiting tissue-specific expression and function. nih.govnih.govplos.org

Table 1: Overview of Ryanodine Receptor (RyR) Isoforms

| Isoform | Primary Location | Gene | Chromosome (Human) | Core Function |

|---|---|---|---|---|

| RyR1 | Skeletal Muscle | RYR1 | 19q13.2 | Excitation-Contraction (E-C) Coupling nih.govwikipedia.org |

| RyR2 | Cardiac Muscle, Brain | RYR2 | 1q43 | Calcium-Induced Calcium Release (CICR) wikipedia.orgwikipedia.org |

| RyR3 | Brain, Smooth Muscle | RYR3 | 15q13.3-q14 | Modulation of Ca²⁺ signaling nih.govrupress.org |

The RyR1 isoform is the principal Ca²⁺ release channel in skeletal muscle and is indispensable for excitation-contraction (E-C) coupling. wikipedia.orgnih.gov It is predominantly located in the junctional sarcoplasmic reticulum (SR), where it forms a physical link with the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the transverse tubule membrane. nih.govjci.org This mechanical coupling allows for a direct transduction of the action potential (membrane depolarization) into the release of Ca²⁺ from the SR, which then initiates muscle contraction. nih.govjci.org Unlike other isoforms, this process in skeletal muscle does not strictly require the entry of extracellular Ca²⁺. pnas.org Beyond its role in contraction, RyR1 is involved in myogenesis and helps regulate thermogenesis in resting skeletal muscle through a passive "leak" of Ca²⁺ from the SR. wikipedia.orgpnas.org Mutations in the RYR1 gene are associated with neuromuscular disorders such as malignant hyperthermia and central core disease. plos.orgnih.gov

The RyR2 isoform is the dominant form in the myocardium (heart muscle) and is also found in the brain. wikipedia.orgnih.govwikipedia.org Its primary function is to mediate calcium-induced calcium release (CICR), the process that links electrical excitation to contraction in cardiac cells. wikipedia.orgnih.gov During a cardiac action potential, a small amount of Ca²⁺ enters the cell through L-type calcium channels. nih.gov This influx of Ca²⁺ binds to and activates RyR2, triggering a much larger release of Ca²⁺ from the sarcoplasmic reticulum. wikipedia.orgnih.gov This surge in cytosolic Ca²⁺ concentration enables the binding of calcium to troponin C, initiating the contraction of the heart muscle. wikipedia.orgnih.gov The proper function and regulation of RyR2 are critical for normal heart rhythm and contractility. nih.gov Dysfunctional RyR2, often due to genetic mutations or post-translational modifications in conditions like heart failure, can lead to aberrant diastolic Ca²⁺ release, causing potentially fatal cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). plos.orgwikipedia.orgnih.gov

RyR3 is the most widely distributed isoform, found in various tissues including the brain, smooth muscle, diaphragm, and at low levels in skeletal muscle. wikipedia.orgrupress.orgnih.gov While RyR1 is the primary isoform in adult mammalian skeletal muscle, RyR3 is more highly expressed during development and co-localizes with RyR1 in the triadic junctions. rupress.orgpnas.org Its exact physiological role is less defined than that of RyR1 and RyR2, but it is thought to modulate Ca²⁺ signaling. rupress.org In skeletal muscle, it may have an accessory function in E-C coupling. rupress.org Targeted deletion of the RyR3 gene does not prevent muscle contraction but can lead to subtle alterations, suggesting it contributes to the amplification or fine-tuning of Ca²⁺ release initiated by RyR1. rupress.orgpnas.org In the brain, where all three isoforms are present, the differential expression of RyRs suggests they may carry out distinct neuronal functions. wikipedia.orgpnas.org

Quantitative Analysis of Receptor Binding Kinetics for Ryanodyl 3-(pyridine-3-carboxylate)

The interaction of a ligand with its receptor is quantified by its binding affinity, which is determined by the rates of association and dissociation. For ryanoids, these interactions are commonly studied using radioligand displacement assays.

Radioligand displacement assays are a standard method for characterizing the binding of unlabeled compounds to a receptor. In the context of ryanodine receptors, these assays typically use tritiated ryanodine ([³H]ryanodine), a high-affinity radiolabeled version of the alkaloid, to label the RyR binding sites. nih.govnih.gov

The principle of the assay involves incubating a preparation of tissue membranes rich in ryanodine receptors (such as skeletal muscle SR) with a fixed concentration of [³H]ryanodine in the presence of varying concentrations of an unlabeled competitor compound—in this case, Ryanodyl 3-(pyridine-3-carboxylate). nih.govresearchgate.net If the competitor compound binds to the same site as [³H]ryanodine, it will compete for binding and displace the radioligand. The amount of bound radioactivity is measured, and as the concentration of the competitor increases, the amount of bound [³H]ryanodine decreases.

Research findings indicate that Ryanodyl 3-(pyridine-3-carboxylate), a minor component isolated from Ryania insecticide, is "essentially inactive" in competing with [³H]ryanodine for binding to the Ca²⁺-ryanodine receptor complex of skeletal muscle. nih.govresearchgate.net This demonstrates a profound lack of significant interaction with the high-affinity ryanodine binding site under these experimental conditions.

The binding affinity of a ligand for its receptor is quantitatively expressed by the equilibrium dissociation constant (Kd). fidabio.comwikipedia.org The Kd is the concentration of ligand at which half of the receptor population is occupied at equilibrium. wikipedia.org It is calculated as the ratio of the off-rate constant (k_off) to the on-rate constant (k_on). researchgate.net A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor, while a high Kd value indicates a weaker interaction. fidabio.com

For ryanoid esters, the Kd value is a critical measure of their potency at the ryanodine receptor. Ryanodine itself binds with a very high affinity, exhibiting a Kd in the low nanomolar (nM) range. researchgate.net The finding that Ryanodyl 3-(pyridine-3-carboxylate) is virtually inactive in displacing [³H]ryanodine indicates that it has an extremely low binding affinity for the receptor. nih.gov Consequently, its Kd value would be very high, likely orders of magnitude greater than that of ryanodine, though a specific value is not reported due to its inactivity. This low affinity is consistent with its observed lack of insecticidal and toxic activity compared to ryanodine. nih.gov

Table 2: Comparative Binding Affinity at Skeletal Muscle Ryanodine Receptors

| Compound | Binding Affinity | Dissociation Constant (Kd) | Implication |

|---|---|---|---|

| [³H]Ryanodine | High | Low nM range researchgate.net | Potent interaction with the receptor |

| Ryanodyl 3-(pyridine-3-carboxylate) | Essentially Inactive/Very Low | Very High (Not determined) nih.gov | Negligible binding to the receptor site |

Mechanisms of Ryanodine Receptor Modulation by Ryanodyl 3-(pyridine-3-carboxylate)

Ryanodyl 3-(pyridine-3-carboxylate) is a natural ryanoid compound isolated from the insecticide derived from Ryania speciosa. nih.gov However, research indicates that it is substantially less potent than its parent compound, ryanodine. nih.gov Its mechanisms for modulating the ryanodine receptor (RyR), a critical component of intracellular calcium signaling, are therefore understood primarily through its comparative lack of activity. The RyR is a large ion channel responsible for the release of calcium ions from the sarcoplasmic and endoplasmic reticulum, which is essential for processes such as muscle contraction. wikipedia.orgnih.gov The modulation of this receptor by ligands can lead to either activation or inhibition of calcium release. wikipedia.org Given that Ryanodyl 3-(pyridine-3-carboxylate) has been reported as "essentially inactive" in competing with radiolabeled ryanodine for binding to the skeletal muscle ryanodine receptor-calcium channel complex, it is inferred that its direct modulatory effects are minimal. nih.gov

Intracellular calcium release channels, particularly the ryanodine receptors (RyRs), are crucial for cellular signaling. ontosight.aimdpi.comnih.gov Potent modulators like ryanodine can lock the channel in an open or closed state depending on the concentration, thereby drastically altering intracellular calcium levels. wikipedia.org In contrast, Ryanodyl 3-(pyridine-3-carboxylate) demonstrates a negligible effect on these channels. nih.gov Studies comparing its activity to that of ryanodine have shown it to be inactive in assays that measure downstream effects of RyR modulation, such as insecticidal action and toxicity in mice, which are dependent on the disruption of normal calcium signaling. nih.gov This suggests that Ryanodyl 3-(pyridine-3-carboxylate) does not significantly influence the opening or closing of intracellular calcium release channels. The neutral ryanoid, ryanodol (B1680354), has also been shown to modify RyR channel function, indicating that even without the pyrrole-2-carboxylate ester, interaction is possible, though the specific ester in Ryanodyl 3-(pyridine-3-carboxylate) appears to prevent significant interaction. psu.edu

The ryanodine receptor is a large homotetrameric protein with multiple allosteric binding sites for various ions and molecules that regulate its function. wikipedia.orgproteopedia.org The binding of ligands to these sites induces conformational changes that gate the channel. proteopedia.org The high-affinity binding site for ryanodine is a key allosteric site. The observation that Ryanodyl 3-(pyridine-3-carboxylate) does not effectively compete with [³H]ryanodine for binding to the RyR complex in skeletal muscle indicates a very low affinity for this site. nih.gov

The structural difference between ryanodine and Ryanodyl 3-(pyridine-3-carboxylate) lies in the ester group at the C3 position of the ryanodol core. Ryanodine has a pyrrole-2-carboxylate ester, which is considered critical for high-affinity binding to the RyR. researchgate.netjst.go.jp In Ryanodyl 3-(pyridine-3-carboxylate), this is replaced by a pyridine-3-carboxylate group. nih.gov This substitution is the likely reason for the compound's inability to bind with high affinity and induce the conformational changes necessary for channel modulation. The interaction of ryanodine with the receptor is known to be complex, involving a hydrophilic face of the molecule with several hydroxyl groups. acs.org The alteration of the ester moiety in Ryanodyl 3-(pyridine-3-carboxylate) likely disrupts the precise molecular interactions required for stable binding and subsequent allosteric modulation of the receptor. acs.org

The gating of the ryanodine receptor can be influenced by compounds that act as agonists (promoting channel opening) or antagonists (inhibiting channel opening). Ryanodine itself exhibits complex, concentration-dependent effects, acting as an agonist at nanomolar concentrations by locking the channel in a sub-conductance state, and as an antagonist at micromolar concentrations by causing channel closure. wikipedia.org

Given its observed inactivity in competitive binding assays, Ryanodyl 3-(pyridine-3-carboxylate) does not appear to possess significant functional agonistic or antagonistic properties at the ryanodine receptor. nih.gov It does not effectively displace ryanodine from its binding site, suggesting it neither activates nor inhibits the channel in a manner similar to other known ryanoids. nih.gov Therefore, it is not considered a functional modulator of ryanodine receptor gating.

Comparative Pharmacological Profiling of Ryanodyl 3-(pyridine-3-carboxylate) against Ryanodine and Other Natural Ryanoids

A comparative analysis of the pharmacological effects of Ryanodyl 3-(pyridine-3-carboxylate) with those of ryanodine and other natural ryanoids highlights its relative lack of biological activity. nih.gov This compound was identified as a minor component in extracts from Ryania speciosa, from which the potent insecticide and pharmacological tool, ryanodine, is also derived. nih.gov

Studies have shown that Ryanodyl 3-(pyridine-3-carboxylate) is "essentially inactive" when compared directly with ryanodine in several biological assays. nih.gov This includes a lack of significant insecticidal activity against houseflies (Musca domestica) and flour beetles (Tribolium castaneum), as well as low toxicity in mice. nih.gov Most notably from a pharmacological perspective, it does not effectively compete with [³H]ryanodine for its binding site on the calcium-ryanodine receptor complex of skeletal muscle. nih.gov

Other ryanoids, such as ryanodol (the alcohol core of ryanodine), also exhibit significantly lower toxicity and activity at mammalian ryanodine receptors compared to ryanodine. researchgate.net However, ryanodol and its didehydro counterpart can still be potent knockdown agents in insects, suggesting potential differences in the target sites between mammals and insects. researchgate.net The inactivity of Ryanodyl 3-(pyridine-3-carboxylate) appears to be more profound, even in insects. nih.gov This underscores the critical role of the pyrrole-2-carboxylate ester at the C3 position for the potent biological activity of ryanodine. researchgate.netacs.org

The table below summarizes the comparative activity profile of Ryanodyl 3-(pyridine-3-carboxylate) and Ryanodine based on available research.

| Feature | Ryanodyl 3-(pyridine-3-carboxylate) | Ryanodine |

| Source | Minor component of Ryania insecticide | Primary active component of Ryania insecticide |

| Chemical Moiety at C3 | Pyridine-3-carboxylate | Pyrrole-2-carboxylate |

| Insecticidal Activity | Essentially inactive | Potent insecticide |

| Mouse Toxicity | Essentially inactive | Toxic |

| Binding to Ryanodine Receptor | No significant competition with [³H]ryanodine | High-affinity binding |

Structure Activity Relationship Sar Investigations of Ryanodyl 3 Pyridine 3 Carboxylate and Analogous Ryanoids

Role of the Pyridine-3-carboxylate Moiety in Receptor Recognition and Efficacy

Ryanodyl 3-(pyridine-3-carboxylate) is a minor ryanoid isolated from Ryania insecticide. acs.orgnih.gov Its structure is characterized by the replacement of the pyrrole-2-carboxylate group found in the highly active ryanodine (B192298) with a pyridine-3-carboxylate moiety at the C3 position. This seemingly subtle change has profound consequences for its biological activity.

Research has demonstrated that Ryanodyl 3-(pyridine-3-carboxylate) is essentially inactive when compared to ryanodine. nih.govresearchgate.net It shows markedly reduced potency in several key areas:

Insecticidal activity against species like Musca domestica (housefly) and Tribolium castaneum (red flour beetle) larvae. nih.gov

Toxicity to mice . nih.gov

Competitive binding at the Ca2+-ryanodine receptor complex in skeletal muscle. nih.gov

This lack of activity strongly indicates that the nature of the ester group at the C3 position is a critical determinant for both high-affinity binding and subsequent receptor modulation. The specific size, shape, and electronic properties of ryanodine's pyrrole-2-carboxylate group appear to be optimal for interaction with the binding pocket on the RyR. The substitution with the pyridine-3-carboxylate moiety disrupts this precise fit, leading to a dramatic loss of efficacy. This finding underscores the high degree of structural specificity required for a ryanoid to effectively engage and activate the ryanodine receptor.

Biological Activity and Toxicological Research of Ryanodyl 3 Pyridine 3 Carboxylate in Experimental Models Non Clinical

Evaluation of Insecticidal Efficacy in Pest Control Research

Studies have been conducted to assess the effectiveness of Ryanodyl 3-(pyridine-3-carboxylate) as a pest control agent. This research has primarily focused on its activity against common insect pests.

Activity Assays in Musca domestica (Houseflies)

In laboratory assays, the insecticidal activity of Ryanodyl 3-(pyridine-3-carboxylate) was evaluated against adult houseflies (Musca domestica). The results from these studies indicated that the compound is essentially inactive against this insect species when compared to the known insecticidal compound, ryanodine (B192298). nih.govacs.org

Efficacy Studies in Tribolium castaneum (Red Flour Beetles)

Similar efficacy studies were performed on the larvae of the red flour beetle (Tribolium castaneum), a common pest of stored grain products. aensiweb.netekb.eg Consistent with the findings in houseflies, Ryanodyl 3-(pyridine-3-carboxylate) was found to be essentially inactive against red flour beetle larvae. nih.govacs.org

Comparison of Potency with Synthetic Ryanodine Receptor Activators

The potency of Ryanodyl 3-(pyridine-3-carboxylate) has been compared to other synthetic compounds that are known to activate the ryanodine receptor, a key target for a class of insecticides. These comparative studies have consistently shown that Ryanodyl 3-(pyridine-3-carboxylate) is significantly less potent. nih.govacs.org Research has demonstrated that this compound exhibits virtually no activity in competing with radiolabeled ryanodine ([³H]ryanodine) for binding to the calcium-ryanodine receptor complex. nih.govacs.org

Investigating Effects in Mammalian Receptor Systems

In addition to its insecticidal properties, the effects of Ryanodyl 3-(pyridine-3-carboxylate) have also been examined in mammalian systems to understand its potential toxicological profile.

In Vitro Studies on Isolated Skeletal Muscle Sarcoplasmic Reticulum

The sarcoplasmic reticulum in skeletal muscle plays a crucial role in muscle contraction by regulating calcium ion concentrations. mdpi.commdpi.com The ryanodine receptor, a calcium release channel located in the sarcoplasmic reticulum, is a key component of this process. nih.govnih.gov In vitro experiments using isolated sarcoplasmic reticulum from rabbit skeletal muscle have been conducted to investigate the interaction of Ryanodyl 3-(pyridine-3-carboxylate) with the ryanodine receptor. nih.govacs.org These studies revealed that the compound is essentially inactive in competing with [³H]ryanodine for binding to the Ca²⁺-ryanodine receptor complex of skeletal muscle. nih.gov This suggests a very low affinity for the mammalian ryanodine receptor.

Comparative Toxicological Assessment in Rodent Models (e.g., mice)

To assess its potential toxicity in a whole-animal model, Ryanodyl 3-(pyridine-3-carboxylate) was administered to mice. nih.gov The results of these toxicological assessments showed that the compound is essentially inactive in terms of toxicity to mice when compared to ryanodine. nih.govacs.org

| Compound/System | Species/Model | Finding |

| Insecticidal Activity | ||

| Ryanodyl 3-(pyridine-3-carboxylate) | Musca domestica (Housefly) | Essentially inactive nih.govacs.org |

| Ryanodyl 3-(pyridine-3-carboxylate) | Tribolium castaneum (Red Flour Beetle) | Essentially inactive nih.govacs.org |

| Mammalian Receptor Interaction | ||

| Ryanodyl 3-(pyridine-3-carboxylate) | Isolated Rabbit Skeletal Muscle Sarcoplasmic Reticulum | Essentially inactive in competing for ryanodine receptor binding nih.gov |

| Toxicology | ||

| Ryanodyl 3-(pyridine-3-carboxylate) | Mice | Essentially inactive in terms of toxicity nih.govacs.org |

Broader Applications in Basic Biological and Physiological Research

The study of ryanodine receptors (RyRs), the physiological targets of ryanodine and its derivatives, has been instrumental in advancing our understanding of fundamental biological processes. While Ryanodyl 3-(pyridine-3-carboxylate) itself has been found to be essentially inactive, the broader class of ryanoids, particularly ryanodine, serves as a powerful pharmacological tool in non-clinical experimental models. nih.gov By modulating the function of RyRs, researchers have gained significant insights into calcium signaling and its role in various physiological systems.

Contribution to Understanding Calcium Handling in Cardiovascular Systems

Ryanodine has been pivotal in elucidating the mechanisms of calcium handling in the cardiovascular system, primarily through its interaction with the cardiac ryanodine receptor, RyR2. nih.govoup.com These receptors are essential for the process of excitation-contraction (E-C) coupling in cardiomyocytes, the process that links electrical stimulation of the heart to its mechanical contraction. nih.govencyclopedia.pub

In the heart, an action potential triggers the influx of a small amount of calcium into the cell through L-type calcium channels. This initial calcium influx then activates RyR2 channels on the sarcoplasmic reticulum (SR), a specialized intracellular calcium store, leading to a large-scale release of calcium into the cytoplasm. This phenomenon is known as calcium-induced calcium-release (CICR). nih.govwikipedia.org The resulting surge in intracellular calcium binds to the contractile proteins, initiating muscle contraction.

Experimental studies using ryanodine have demonstrated its concentration-dependent effects on RyR2 function. At low concentrations, ryanodine locks the channel in a sub-conductance state, leading to a "leaky" state where calcium slowly leaks from the SR. nih.govwikipedia.org At high concentrations, it irreversibly inhibits channel opening. wikipedia.org These properties have allowed researchers to manipulate and study the consequences of altered RyR2 function.

Dysfunctional RyR2 channels, characterized by increased calcium leak, are implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.govnih.govjst.go.jp Studies on experimental models have shown that leaky RyR2 channels can lead to a depletion of SR calcium stores, resulting in weaker heart contractions, and can also trigger spontaneous calcium release, leading to cardiac arrhythmias. nih.govahajournals.orgelifesciences.org The use of ryanodine in non-clinical research has been crucial in modeling these pathological conditions and understanding the central role of RyR2 in maintaining normal heart rhythm and function. oup.comoup.com For instance, research in canine models has shown that ryanodine alters the force-interval relationship of the left ventricle, providing insights into the role of SR calcium handling in cardiac mechanics. oup.com

Table 1: Effects of Ryanodine on Cardiovascular Calcium Handling in Experimental Models

| Experimental Model | Key Finding | Implication for Cardiovascular Physiology | Reference(s) |

|---|---|---|---|

| Isolated cardiac myocytes | Low-dose ryanodine induces a sub-conductance state in RyR2, leading to SR Ca2+ leak. | Demonstrates the mechanism by which ryanodine can disrupt normal calcium cycling. | nih.govwikipedia.org |

| Canine atrial myocytes | In models of atrial fibrillation, RyR2 is hyperphosphorylated and shows increased sensitivity to diastolic Ca2+, a state mimicked by ryanodine's effects. | Links altered RyR2 function to the pathophysiology of atrial fibrillation. | nih.gov |

| Closed-chest dogs | Ryanodine administration accelerated mechanical restitution and reduced maximal contractile response. | Highlights the critical role of sarcoplasmic reticulum Ca2+ handling in the mechanical properties of the heart. | oup.com |

| Genetically engineered mouse models | Mice with RyR2 mutations (gain-of-function) exhibit arrhythmias and sudden cardiac death, phenomena that can be pharmacologically induced by ryanodine. | Confirms the causal link between dysfunctional RyR2 channels and life-threatening arrhythmias. | oup.com |

| Rat models of heart failure | Failing hearts show reorganization of RyR clusters, leading to increased calcium leak and slower calcium release, which can be functionally probed with ryanodine. | Provides a structural basis for the altered calcium handling observed in heart failure. | elifesciences.org |

Insights into Muscle Excitation-Contraction Coupling Mechanisms

The investigation of ryanodine's effects on skeletal muscle has been fundamental to our understanding of excitation-contraction (E-C) coupling. encyclopedia.pubnih.gov In skeletal muscle, the primary isoform of the ryanodine receptor is RyR1. nih.govwikipedia.org Unlike in cardiac muscle, the activation of RyR1 is primarily mechanical. nih.gov An action potential traveling down the transverse tubules (T-tubules) causes a conformational change in the dihydropyridine (B1217469) receptor (DHPR), which is physically coupled to RyR1 in the sarcoplasmic reticulum. frontiersin.orgrupress.org This conformational change directly opens the RyR1 channel, leading to the release of calcium and subsequent muscle contraction. jci.orgpnas.org

The use of ryanodine in experimental preparations of skeletal muscle has been critical in dissecting this pathway. nih.govnih.gov By binding to RyR1, ryanodine modulates its function, allowing researchers to study the consequences of altered calcium release on muscle force generation and fatigue. encyclopedia.pubjci.org For example, studies have shown that the interaction between RyR1 and the DHPR is bidirectional, with RyR1 influencing the calcium-conducting properties of the DHPR. rupress.org

Mutations in the RYR1 gene are the primary cause of malignant hyperthermia, a life-threatening condition characterized by a hypermetabolic response to certain anesthetics. encyclopedia.pub Research using ryanodine has helped to elucidate the underlying mechanism, which involves an uncontrolled release of calcium from the sarcoplasmic reticulum.

Table 2: Ryanodine's Role in Elucidating Skeletal Muscle E-C Coupling

| Experimental System | Observation with Ryanodine | Contribution to Understanding E-C Coupling | Reference(s) |

|---|---|---|---|

| Isolated skeletal muscle fibers | Ryanodine binding to RyR1 alters the calcium release profile from the sarcoplasmic reticulum. | Confirms RyR1 as the primary channel for calcium release in skeletal muscle E-C coupling. | nih.govencyclopedia.pub |

| Dyspedic myotubes (lacking RyR1) | Expression of RyR1 with mutations in specific binding domains affects the magnitude of calcium transients. | Helps to map the critical interaction sites between the DHPR and RyR1 for effective E-C coupling. | pnas.org |

| In vitro binding assays | The β-subunit of the DHPR binds directly to a specific region of RyR1. | Reveals a more complex interaction between the DHPR and RyR1 than previously understood, involving multiple subunits. | pnas.org |

| Studies on muscle fatigue | Dysregulation of sarcoplasmic reticulum calcium release, a state that can be induced by ryanodine, is associated with muscle fatigue. | Suggests that alterations in RyR1 function contribute to the decline in muscle performance during prolonged activity. | jci.org |

Exploration in Neuronal Calcium Signaling and Neurological Research

While initially characterized in muscle tissue, ryanodine receptors are also expressed in the brain, with RyR2 and RyR3 being the predominant isoforms in neurons. wikipedia.orgpacific.edu In the central nervous system, RyRs are located on the endoplasmic reticulum and contribute to the regulation of intracellular calcium levels, a process critical for a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression. pacific.eduphysiology.orgnih.gov

The application of ryanodine in neuronal preparations has been instrumental in demonstrating the role of calcium-induced calcium release (CICR) in amplifying calcium signals within neurons. nih.govnih.gov For instance, studies in hippocampal neurons have shown that RyRs contribute to the postsynaptic calcium signals required for certain forms of long-term synaptic depression (LTD), a type of synaptic plasticity thought to be important for learning and memory. frontiersin.org

Furthermore, there is growing evidence linking dysfunctional RyR-mediated calcium signaling to neurodegenerative diseases. nih.gov For example, in models of Alzheimer's disease, the amyloid-beta peptide has been shown to potentiate calcium release from RyRs, leading to an uncontrolled increase in intracellular calcium, which may contribute to neuronal dysfunction and death. nih.gov In studies of chronic stress, neuronal RyR2 has been found to become "leaky," leading to cognitive dysfunction, a condition that could be pharmacologically targeted. nih.gov The use of ryanodine and other modulators of RyRs in these non-clinical models is helping to unravel the complex role of calcium signaling in both normal brain function and in the pathogenesis of neurological disorders. psu.eduplos.org

Table 3: Applications of Ryanodine in Neuronal Calcium Signaling Research

| Neuronal Model | Effect of Ryanodine/RyR Modulation | Insight into Neuronal Function | Reference(s) |

|---|---|---|---|

| Hippocampal neurons | Inhibition of RyRs prevents the induction of long-term depression (LTD). | Demonstrates the involvement of RyR-mediated calcium release in synaptic plasticity. | frontiersin.org |

| Cortical and hippocampal neurons | Calsenilin, a calcium-binding protein, interacts with RyR2 and RyR3 to modulate their activity. | Reveals a novel regulatory mechanism for controlling calcium release from intracellular stores in neurons. | nih.govpsu.edu |

| Murine chronic restraint stress model | Chronic stress leads to "leaky" neuronal RyR2 channels and cognitive dysfunction. | Links dysregulated RyR2 function to the pathophysiology of stress-induced cognitive impairments. | nih.gov |

| Mouse models of Alzheimer's disease | The Abeta42 peptide potentiates calcium release from RyRs, leading to calcium dysregulation. | Implicates RyRs as a potential therapeutic target in Alzheimer's disease. | nih.gov |

| CA1 pyramidal neurons | Ryanodine reduces the amplitude of the slow afterhyperpolarizing current (sIAHP). | Shows that CICR through RyRs modulates neuronal excitability. | plos.org |

Advanced Research Methodologies Applied to Ryanodyl 3 Pyridine 3 Carboxylate Studies

Spectroscopic Techniques for Structural Elucidation and Confirmation

The precise chemical structure of ryanodyl 3-(pyridine-3-carboxylate) was initially determined and continues to be verified using a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecular framework and connectivity of atoms within the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural assignment of ryanodyl 3-(pyridine-3-carboxylate). nih.gov Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton of the molecule. Advanced two-dimensional (2D) NMR techniques, such as COSY and HMBC, have been employed to establish the connectivity between different parts of the molecule, confirming the attachment of the pyridine-3-carboxylate group to the ryanodol (B1680354) core. rsc.org The structural assignment was achieved through these comprehensive chemical and spectroscopic methods. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) have been crucial for determining the molecular weight and elemental composition of ryanodyl 3-(pyridine-3-carboxylate). These techniques provide a precise mass-to-charge ratio, which allows for the confirmation of the molecular formula. Electron impact mass spectrometry has been specifically utilized in the analysis of related compounds, highlighting its utility in the structural characterization of complex natural products. rsc.org

Biophysical Approaches for Receptor Characterization

Understanding the functional consequences of ryanodyl 3-(pyridine-3-carboxylate) binding to the ryanodine (B192298) receptor has been achieved through various biophysical assays. These methods allow for the direct observation of ion channel activity and calcium dynamics in response to the compound.

Planar Lipid Bilayer Electrophysiology for Single-Channel Recordings

Planar lipid bilayer electrophysiology is a powerful technique used to study the activity of single ion channels, such as the ryanodine receptor, in a controlled artificial membrane environment. umaryland.edunih.govnih.govku.dkresearchgate.net This method allows for the direct measurement of ion currents flowing through the channel, providing insights into its gating properties (opening and closing) and conductance. While specific single-channel recording data for ryanodyl 3-(pyridine-3-carboxylate) is not detailed in the provided results, this technique is fundamental in characterizing how ryanoids modulate RyR function. The method involves incorporating the purified RyR protein into a synthetic lipid bilayer that separates two chambers, allowing for the application of a voltage and the recording of resulting ion flow. umaryland.edunih.govnih.govku.dkresearchgate.net

Calcium Flux Assays in Cellular Systems

Calcium flux assays are essential for determining the effect of compounds like ryanodyl 3-(pyridine-3-carboxylate) on the release of calcium from intracellular stores, a primary function of the ryanodine receptor. These assays are typically performed in cellular systems, such as muscle cells or cell lines engineered to express RyRs. Studies have shown that ryanodyl 3-(pyridine-3-carboxylate) is significantly less potent in modulating the ryanodine receptor compared to ryanodine itself. acs.orgresearchgate.net This is evidenced by its reduced ability to compete with radiolabeled ryanodine ([³H]ryanodine) for binding to the Ca²⁺-ryanodine receptor complex in skeletal muscle. nih.gov

Structural Biology Techniques for Ryanodine Receptor-Ligand Complexes

Cryo-Electron Microscopy (Cryo-EM) of Ryanodine Receptor Isoforms with Modulators

Recent Cryo-EM studies have provided high-resolution structures of the three mammalian RyR isoforms: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (expressed in various tissues including the brain). rupress.orgmdpi.comnih.gov These studies have revealed the tetrameric structure of the receptor, which consists of a large cytoplasmic region and a smaller transmembrane domain. mdpi.com The cytoplasmic region itself is a complex assembly of multiple domains that orchestrate the channel's function. nih.gov

The power of Cryo-EM is particularly evident in studies investigating the binding of modulators. For instance, structures of RyR1 have been determined in complex with activating ligands such as Ca²⁺, ATP, and caffeine, as well as with the inhibitory protein FKBP12. mdpi.com These studies have elucidated how these molecules induce conformational changes that lead to either channel opening or closing. mdpi.com The binding of Ca²⁺ and ATP, for example, triggers a series of allosteric movements that ultimately dilate the ion-conducting pore. biorxiv.org

Similarly, Cryo-EM has been used to study the interaction of RyR2 with calmodulin (CaM), revealing how this protein regulates channel activity in a calcium-dependent manner. researchgate.net High-resolution structures of RyR3 have also been solved, highlighting isoform-specific differences in ligand sensitivity and channel gating. d-nb.infonih.govresearchgate.net These structural insights are crucial for understanding the distinct physiological roles of each RyR isoform and how they are differentially affected by modulators.

Table 1: Selected Cryo-EM Structures of Ryanodine Receptor Isoforms

| RyR Isoform | Modulator(s) | Resolution (Å) | Key Findings | PDB ID |

|---|---|---|---|---|

| RyR1 | Ca²⁺, ATP, Caffeine, FKBP12 | 3.8 | Revealed binding sites and conformational changes upon activation. mdpi.comfrontiersin.org | 5TAL |

| RyR1 | Ca²⁺ | 2.6 | Elucidated cation hydration and conduction mechanisms. biorxiv.org | 6O0R |

| RyR2 | Calmodulin (CaM) | N/A | Showed CaM binding and its role in channel regulation. researchgate.net | N/A |

| RyR3 | Activating ligands (ATP, caffeine, Ca²⁺) | N/A | Demonstrated intrinsically high open probability. d-nb.inforesearchgate.net | N/A |

| RyR1 | Closed state | 3.8 | Structural insights into the closed conformation. ebi.ac.uk | 8X4A |

This table is for illustrative purposes and does not represent an exhaustive list of all published Cryo-EM structures.

X-ray Crystallography of Ryanodine Receptor Domains

While Cryo-EM provides a picture of the entire RyR complex, X-ray crystallography offers atomic-resolution details of individual domains. frontiersin.orgnih.gov This high-resolution information is invaluable for understanding the precise molecular interactions between the receptor and its modulators, as well as the structural consequences of disease-causing mutations. nih.gov

To date, crystal structures have been determined for several key domains of RyR1 and RyR2, including the N-terminal domain (NTD), the SPRY domains, and the Repeat12 and Repeat34 domains. mdpi.comnih.govacs.org For example, crystallographic studies of the NTD have revealed a three-subdomain architecture (A, B, and C) and have provided insights into how mutations in this region can lead to channel dysfunction. nih.govnih.gov

The crystal structures of the SPRY2 domains from both RyR1 and RyR2 have also been solved, shedding light on their role in protein-protein interactions within the RyR complex. frontiersin.org Furthermore, the structure of the SPRY2 domain from the diamondback moth RyR has provided a basis for the development of novel, species-specific insecticides. acs.org

X-ray crystallography has also been instrumental in studying the binding of calmodulin to a specific calmodulin-binding domain (CaMBD3) of RyR2. nih.gov This work revealed the precise molecular contacts between the two proteins and even identified a fifth calcium binding site on calmodulin. nih.gov Such detailed structural information is critical for designing small molecules that can specifically target and modulate RyR activity.

Table 2: Selected Crystal Structures of Ryanodine Receptor Domains

| RyR Domain | Isoform | Resolution (Å) | Key Findings | PDB ID(s) |

|---|---|---|---|---|

| N-terminal Domain (NTD) | RyR1, RyR2 | Various | Revealed three-subdomain structure and mutation sites. nih.govnih.gov | e.g., 4JKQ |

| SPRY2 Domain | RyR1, RyR2 | 1.34-1.84 | Elucidated role in protein-protein interactions. frontiersin.org | N/A |

| SPRY2 Domain | Diamondback Moth RyR | 2.06 | Provided insights for insecticide development. acs.org | N/A |

| Calmodulin-Binding Domain 3 (CaMBD3) with Calmodulin | RyR2 | N/A | Detailed the binding interface and a novel Ca²⁺ site. nih.gov | N/A |

This table is for illustrative purposes and does not represent an exhaustive list of all published crystal structures.

High-Throughput Screening (HTS) and Chemical Genomics in Identifying RyR Modulators

The discovery of novel and specific modulators of ryanodine receptors is a significant goal for both basic research and therapeutic development. High-throughput screening (HTS) and chemical genomics approaches have emerged as powerful tools to achieve this. nih.govnih.govbiorxiv.orgryr1.orgresearchgate.net

HTS platforms have been developed to screen large chemical libraries for compounds that alter RyR activity. One such method utilizes fluorescence resonance energy transfer (FRET) to detect conformational changes in the RyR1 complex upon ligand binding. nih.gov This assay has been validated and used to identify several hit compounds from the NIH Clinical Collection that modulate RyR1 structure and function. nih.gov Another innovative HTS approach measures changes in endoplasmic reticulum Ca²⁺ concentration in cells expressing mutant RyR1, allowing for the identification of inhibitors that can correct Ca²⁺ leakage. ryr1.orgresearchgate.net This screen successfully identified known and novel RyR1 inhibitors. ryr1.orgresearchgate.net

More targeted HTS assays have been developed using biosensors constructed from the N-terminal region (NTR) of RyR2. nih.govbiorxiv.org By labeling the NTR with FRET pairs, researchers can screen for small molecules that specifically interact with this critical regulatory domain. nih.govbiorxiv.org These screens have identified novel inhibitors of both RyR1 and RyR2, as well as isoform-selective compounds. nih.gov

Chemical genomics, which combines chemical screening with genetic information, offers a powerful strategy to understand the complex biology of RyRs. nih.gov By studying how different genetic variants of RyRs respond to a range of chemical modulators, researchers can gain insights into the structure-function relationships of the channel and identify compounds with therapeutic potential for specific RyR-related channelopathies. nih.gov The widespread and differential expression of the three RyR genes across various tissues underscores the importance of developing isoform-specific modulators to avoid off-target effects. nih.gov

Table 3: High-Throughput Screening Approaches for RyR Modulators

| HTS Method | Target | Principle | Key Outcome |

|---|---|---|---|

| Time-Resolved FRET | RyR1 complex | Detects conformational changes upon ligand binding. nih.gov | Identified novel RyR1 modulators. nih.gov |

| ER Ca²⁺ Measurement | Mutant RyR1 | Measures restoration of ER Ca²⁺ levels by inhibitors. ryr1.orgresearchgate.net | Identified known and new RyR1 inhibitors. ryr1.orgresearchgate.net |

| FRET-based Biosensors | RyR2 N-terminal region | Screens for compounds interacting with the NTR. nih.govbiorxiv.org | Discovered novel and isoform-selective inhibitors. nih.gov |

This table provides a summary of different HTS strategies and is not exhaustive.

Q & A

Q. What are the recommended synthetic routes for pyridine-3-carboxylate derivatives, and how can yield optimization be achieved?

Pyridine-3-carboxylate derivatives are typically synthesized via multi-step reactions. For example, tert-butyl esters can be prepared using tert-butoxycarbonyl (Boc) protection under anhydrous conditions, as seen in the synthesis of tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate with a 78% yield . Lewis acid-catalyzed four-component reactions (e.g., using BF₃·Et₂O) are also effective for constructing pyridine cores, followed by esterification . To optimize yields, consider:

- Precursor purification (e.g., column chromatography).

- Reaction time/temperature control (e.g., reflux in dichloromethane).

- Protecting group strategies (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) .

Q. How can the purity and structural integrity of pyridine-3-carboxylate derivatives be validated?

Key methods include:

Q. What are the stability considerations for pyridine-3-carboxylate derivatives under laboratory conditions?

Stability varies with substituents:

- Light-sensitive compounds : Store in amber vials at –20°C (e.g., ethyl esters) .

- Hydrolysis-prone esters : Avoid prolonged exposure to moisture; use inert atmospheres (N2/Ar) during synthesis .

- Reactivity : Monitor for decomposition via TLC or NMR if stored >6 months .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of novel pyridine-3-carboxylate analogs?

Use in silico methods:

- LogP calculation : Software like ACD/Labs or Molinspiration predicts lipophilicity (e.g., LogP = 2.87 for tert-butyl 7-chloroimidazo[4,5-b]pyridine-3-carboxylate) .

- Docking studies : AutoDock Vina evaluates binding to targets like ryanodine receptors (RyR) using crystal structures (PDB ID: 4UPD) .

- ADMET prediction : SwissADME estimates bioavailability and toxicity risks (e.g., CNS permeability for neuroactive derivatives) .

Q. What strategies resolve contradictions in biological activity data for pyridine-3-carboxylate derivatives?

Conflicting results often arise from assay conditions or substituent effects. For example:

- Trifluoromethyl groups : Increase metabolic stability but may reduce solubility, leading to variability in IC50 values .

- Positional isomerism : Compare 3-carboxylate vs. 4-carboxylate analogs using dose-response curves (e.g., calcium flux assays for RyR modulation) .

- Cross-validate methods : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) .

Q. How can structure-activity relationship (SAR) studies guide the design of pyridine-3-carboxylate-based probes?

Focus on substituent effects:

- Electron-withdrawing groups (Cl, CF3) : Enhance electrophilic reactivity at the pyridine nitrogen, critical for RyR interaction .

- Ester vs. carboxylic acid : Methyl/ethyl esters improve membrane permeability, while free acids enhance water solubility .

- Heterocyclic fusion : Imidazo[4,5-b]pyridine cores (e.g., CAS 878011-41-7) show higher selectivity than simple pyridines .

Q. What advanced analytical techniques are recommended for characterizing degradation products?

- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acids from ester cleavage) .

- X-ray crystallography : Resolve structural changes in crystalline derivatives (e.g., tert-butyl group displacement) .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC-DAD .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.